Dicyclohexylneopentylphosphine tetrafluoroborate
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Overview
Description
Dicyclohexylneopentylphosphine tetrafluoroborate is a phosphine ligand commonly used in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its stability and effectiveness in facilitating reactions that form carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexylneopentylphosphine tetrafluoroborate can be synthesized through a reaction involving dicyclohexylneopentylphosphine and tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the careful addition of tetrafluoroboric acid to a solution of dicyclohexylneopentylphosphine, followed by purification steps to isolate the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylneopentylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura, Stille, and Sonogashira coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, base reagents like potassium carbonate, and solvents such as toluene or ethanol. The reactions typically occur under mild to moderate temperatures and may require an inert atmosphere to prevent oxidation .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon or carbon-heteroatom bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Dicyclohexylneopentylphosphine tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dicyclohexylneopentylphosphine tetrafluoroborate involves its role as a ligand in catalytic reactions. The compound coordinates with metal catalysts, such as palladium, to form active catalytic species. These species facilitate the formation of new chemical bonds by stabilizing reaction intermediates and lowering the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Tricyclohexylphosphine tetrafluoroborate: Another phosphine ligand with similar applications in cross-coupling reactions.
Tri-tert-butylphosphonium tetrafluoroborate: Used in similar catalytic processes but with different steric and electronic properties.
Uniqueness
Dicyclohexylneopentylphosphine tetrafluoroborate is unique due to its specific steric and electronic properties, which make it particularly effective in certain catalytic reactions. Its stability and ability to form strong coordination bonds with metal catalysts set it apart from other similar compounds .
Properties
Molecular Formula |
C17H33BF4P- |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
dicyclohexyl(2,2-dimethylpropyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C17H33P.BF4/c1-17(2,3)14-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16;2-1(3,4)5/h15-16H,4-14H2,1-3H3;/q;-1 |
InChI Key |
HTKAALNHGPMWJC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)CP(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
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